molecular formula C7H12O4 B110500 3,3-Dimethylglutaric acid CAS No. 4839-46-7

3,3-Dimethylglutaric acid

Cat. No.: B110500
CAS No.: 4839-46-7
M. Wt: 160.17 g/mol
InChI Key: DUHQIGLHYXLKAE-UHFFFAOYSA-N
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Description

3,3-Dimethylpentanedioate: is an organic compound with the molecular formula C7H12O4. It is a derivative of glutaric acid, where two methyl groups are attached to the third carbon of the pentanedioic acid chain. This compound is occasionally found in human urine and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method to synthesize 3,3-Dimethylpentanedioate involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield 3,3-dimethylpentane.

    Industrial Production: Industrially, the compound can be synthesized through the reaction of magnesium alkoxyl ethyl malonate with 2-dimethyl butyryl chloride to form 2,2-dimethyl butyryl ethyl malonate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Dimethylpentanedioate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated compounds, substituted esters.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry to form complexes with metals.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Metabolic Studies: Occasionally found in human urine, indicating its role in metabolic pathways.

Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Polymer Production: Used in the production of certain types of polymers and resins.

    Agriculture: Intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

    3,3-Dimethylglutaric Acid: Another derivative of glutaric acid with similar structural features.

    2,2-Dimethylpentanedioic Acid: A structural isomer with methyl groups on the second carbon.

    Glutaric Acid: The parent compound without methyl substitutions.

Uniqueness:

    Structural Features: The presence of two methyl groups on the third carbon makes 3,3-Dimethylpentanedioate unique compared to its analogs.

    Reactivity: Its specific reactivity patterns in oxidation, reduction, and substitution reactions distinguish it from similar compounds.

Properties

IUPAC Name

3,3-dimethylpentanedioic acid
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InChI

InChI=1S/C7H12O4/c1-7(2,3-5(8)9)4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)
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InChI Key

DUHQIGLHYXLKAE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(CC(=O)O)CC(=O)O
Source PubChem
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID9063617
Record name Pentanedioic acid, 3,3-dimethyl-
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Molecular Weight

160.17 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS], Solid
Record name 3,3-Dimethylglutarate
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CAS No.

4839-46-7
Record name 3,3-Dimethylglutaric acid
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Record name 3,3-Dimethylglutarate
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Record name 3,3-DIMETHYLGLUTARIC ACID
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Record name 3,3-DIMETHYLGLUTARIC ACID
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Melting Point

103.5 °C
Record name 3,3-Dimethylglutaric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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